molecular formula C22H15FN4S B287232 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287232
M. Wt: 386.4 g/mol
InChI Key: RGXYIJBPYRURME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicine. This compound is a triazolo-thiadiazole derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and proteins, including tyrosine kinase, cyclooxygenase-2, and acetylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism. Additionally, this compound has shown potential in inhibiting cancer cell growth and reducing the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to target multiple diseases and conditions. However, one limitation is the lack of understanding of its mechanism of action, which can make it challenging to optimize its use in experiments.

Future Directions

Future research on 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should focus on understanding its mechanism of action and optimizing its use in various scientific research studies. Additionally, further studies should investigate its potential applications in treating other diseases and conditions, including cardiovascular disease and neurodegenerative disorders.

Synthesis Methods

The synthesis of 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation reaction between 4-fluorobenzyl amine and 4-nitrobenzoyl chloride, followed by the reduction of the resulting nitro compound. The final product is obtained through the reaction of the reduced nitro compound with 1,1'-biphenyl-4-carboxylic acid hydrazide in the presence of thionyl chloride.

Scientific Research Applications

The potential applications of 6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, it has shown anti-inflammatory and antioxidant properties.

properties

Product Name

6-[1,1'-Biphenyl]-4-yl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C22H15FN4S

Molecular Weight

386.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H15FN4S/c23-19-12-6-15(7-13-19)14-20-24-25-22-27(20)26-21(28-22)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2

InChI Key

RGXYIJBPYRURME-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)F

Origin of Product

United States

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